molecular formula C20H20N4O6 B14957934 methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate

methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate

Cat. No.: B14957934
M. Wt: 412.4 g/mol
InChI Key: QMKOVISGQGGPEK-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazine intermediate, which is then coupled with a benzoate derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The benzotriazine moiety, in particular, is known to interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is unique due to the presence of the benzotriazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N4O6/c1-28-16-10-13(20(27)30-3)15(11-17(16)29-2)21-18(25)8-9-24-19(26)12-6-4-5-7-14(12)22-23-24/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)

InChI Key

QMKOVISGQGGPEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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